molecular formula C20H21N3O4 B1230602 Neocitrullamon CAS No. 38964-88-4

Neocitrullamon

Cat. No.: B1230602
CAS No.: 38964-88-4
M. Wt: 367.4 g/mol
InChI Key: PAJBBDCZSMDSFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neocitrullamon can be synthesized through a multi-step process involving the reaction of diphenylhydantoin with valeric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Neocitrullamon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Neocitrullamon has a wide range of applications in scientific research:

Mechanism of Action

Neocitrullamon exerts its effects by modulating the activity of voltage-dependent sodium channels in neurons. This modulation stabilizes the neuronal membrane and prevents the excessive firing of neurons, which is characteristic of seizures. The compound’s interaction with these channels reduces the likelihood of seizure occurrence .

Comparison with Similar Compounds

Uniqueness: Neocitrullamon is unique in its specific structure, which combines the diphenylhydantoin moiety with a valeric acid chain. This unique structure contributes to its distinct pharmacological profile and therapeutic potential .

Properties

CAS No.

38964-88-4

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid

InChI

InChI=1S/C20H21N3O4/c21-16(17(24)25)12-7-13-23-18(26)20(22-19(23)27,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21H2,(H,22,27)(H,24,25)

InChI Key

PAJBBDCZSMDSFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3

38964-88-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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